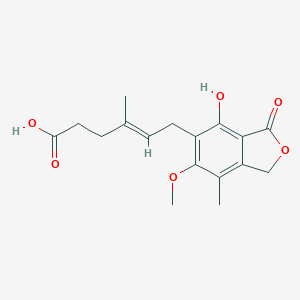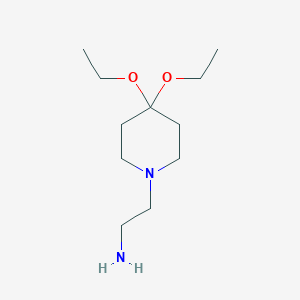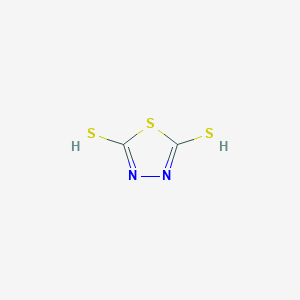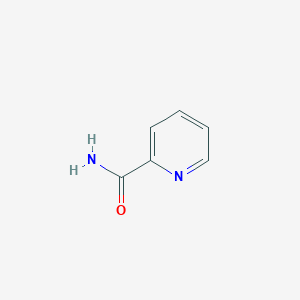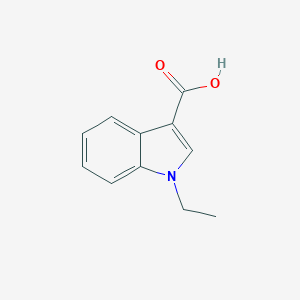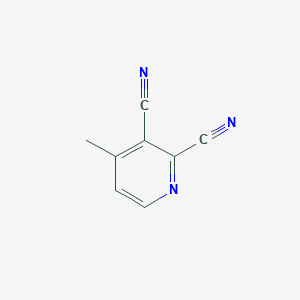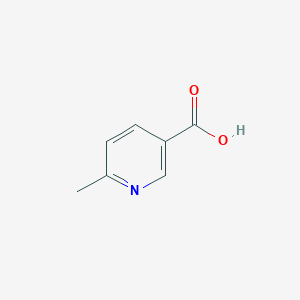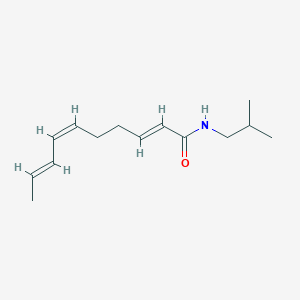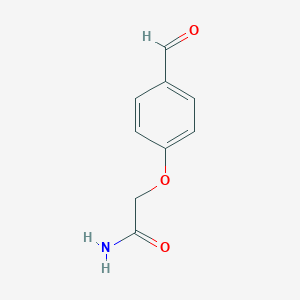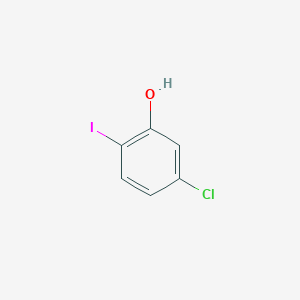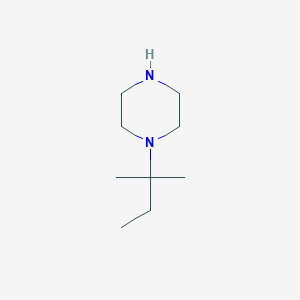
1-(2-Methylbutan-2-yl)piperazine
Descripción general
Descripción
The compound 1-(2-Methylbutan-2-yl)piperazine is not directly mentioned in the provided papers. However, the papers discuss various piperazine derivatives, which are important in medicinal chemistry and pharmaceutical research due to their biological activities. Piperazine derivatives are synthesized through different methods and have been evaluated for their potential as antidepressants, antibacterial agents, and anti-malarial agents .
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involves Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction . Another example is the synthesis of 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine, which uses a 1,3-dipolar cycloaddition reaction . These methods highlight the versatility of piperazine chemistry and the ability to introduce various functional groups to modify the compound's properties.
Molecular Structure Analysis
The molecular structures of synthesized piperazine derivatives are confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework and the nature of substituents attached to the piperazine core . The crystal structures of certain piperazine derivatives have also been reported, revealing insights into the conformation and intermolecular interactions that may influence biological activity .
Chemical Reactions Analysis
Piperazine derivatives undergo a range of chemical reactions, which are essential for their synthesis and modification. The reactions include condensation, cyclization, Mannich’s reaction, 1,3-dipolar cycloaddition, and others. These reactions allow for the introduction of various substituents, which can significantly alter the biological activity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by the nature of the substituents attached to the piperazine ring. These properties are crucial for the compound's solubility, stability, and overall pharmacokinetic profile. The papers provided do not detail the specific physical and chemical properties of the compounds studied, but such properties are typically assessed in the context of drug development .
Relevant Case Studies
The papers discuss the evaluation of piperazine derivatives for various biological activities. For example, certain derivatives have been investigated for their antidepressant activities using Porsolt’s behavioral despair test and for their antianxiety activity using the plus maze method . Other derivatives have been studied for their antibacterial and cytotoxic activities against different bacterial strains and cell lines, with some showing potent biofilm inhibition and MurB enzyme inhibition . Additionally, some piperazine derivatives have been screened for their antimicrobial activities, with certain compounds exhibiting excellent antibacterial and antifungal activities . These case studies demonstrate the potential therapeutic applications of piperazine derivatives.
Aplicaciones Científicas De Investigación
Therapeutic Applications
Piperazine and its derivatives are central to the design of drugs across various therapeutic areas, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory agents, among others. The versatility of the piperazine scaffold allows for the design of molecules with significant pharmacokinetic and pharmacodynamic properties, enhancing their medicinal potential (A. Rathi, R. Syed, Han-Seung Shin, & Rahul V. Patel, 2016). The modification of substituents on the piperazine ring plays a crucial role in determining the therapeutic effectiveness of these compounds.
Anti-mycobacterial Activity
Piperazine derivatives have shown notable activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights piperazine's role as a vital building block in developing anti-mycobacterial agents. The design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules have been extensively studied, providing valuable insights for medicinal chemists in the development of new anti-mycobacterial drugs (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, & R. Karpoormath, 2020).
Pharmacophoric Applications
Piperazine is a core structure in many marketed drugs due to its broad spectrum of pharmacological activities. It has been a focus for the synthesis of derivatives with enhanced pharmaceutical applications. Research on piperazine and morpholine analogues has shown a wide range of potent pharmacophoric activities, underscoring the ongoing interest in these scaffolds for medicinal chemistry (Al-Ghorbani Mohammed, A. Begum, S. V. M. Zabiulla, & S. Khanum, 2015).
Targeted Drug Development
The development of Macozinone (PBTZ169) for TB treatment is a prime example of a piperazine-benzothiazinone derivative undergoing clinical studies. This compound targets decaprenylphospohoryl ribose oxidase DprE1, crucial for cell wall synthesis in Mycobacterium tuberculosis, showcasing the potential of piperazine derivatives in targeted drug development (V. Makarov & K. Mikušová, 2020).
Direcciones Futuras
The future directions in the study of piperazine derivatives, including 1-(2-Methylbutan-2-yl)piperazine, involve further exploration of their synthesis methods and potential applications. Recent developments focus on the synthesis of piperazine derivatives, published between 2015 and 2020 . Furthermore, the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents have been explored .
Mecanismo De Acción
Target of Action
Piperazine derivatives are known to interact with a wide range of biological targets due to their conformational flexibility and the presence of polar nitrogen atoms .
Mode of Action
Piperazine derivatives are known to interact with their targets through hydrogen bond formation, facilitated by the nitrogen atoms in the piperazine ring . This interaction can lead to changes in the target’s function, potentially influencing various biological processes .
Biochemical Pathways
Piperazine derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
Piperazine derivatives are known to have good water solubility and bioavailability due to the presence of nitrogen atoms in the piperazine ring . These properties can influence the compound’s pharmacokinetic profile, affecting its absorption and distribution within the body .
Result of Action
Piperazine derivatives have been associated with a wide range of biological activities, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . These effects suggest that 1-(Tert-pentyl)piperazine may have diverse impacts at the molecular and cellular levels .
Action Environment
The action of 1-(Tert-pentyl)piperazine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its interaction with targets . Additionally, the presence of other molecules in the environment can impact the compound’s stability and efficacy .
Propiedades
IUPAC Name |
1-(2-methylbutan-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-4-9(2,3)11-7-5-10-6-8-11/h10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTQDSJCTVCNPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593062 | |
| Record name | 1-(2-Methylbutan-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylbutan-2-yl)piperazine | |
CAS RN |
147539-55-7 | |
| Record name | 1-(2-Methylbutan-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



